Biochemical Inhibition of PD-1/PD-L1: BMSpep-57 Outperforms BMS Small Molecules by Over an Order of Magnitude
In a competitive ELISA assay measuring PD-1/PD-L1 interaction disruption, BMSpep-57 exhibited an IC50 of 7.68 nM [1][2]. This represents a 10.3-fold higher potency compared to BMS-103 (IC50 = 79.1 nM) and a 12.6-fold higher potency compared to BMS-142 (IC50 = 96.7 nM), tested under identical assay conditions [1].
| Evidence Dimension | Inhibitory concentration for PD-1/PD-L1 binding (IC50) |
|---|---|
| Target Compound Data | 7.68 nM |
| Comparator Or Baseline | BMS-103 (IC50 = 79.1 nM); BMS-142 (IC50 = 96.7 nM) |
| Quantified Difference | 10.3-fold more potent vs. BMS-103; 12.6-fold more potent vs. BMS-142 |
| Conditions | Competitive ELISA assay measuring PD-1/PD-L1 interaction. |
Why This Matters
This quantitative superiority in a direct, side-by-side comparison establishes BMSpep-57 as the clear choice for experiments requiring robust, low-nanomolar disruption of the PD-1/PD-L1 axis.
- [1] Guzik K, Zak KM, Grudnik P, et al. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors. Scientific Reports. 2019;9(1):12392. doi:10.1038/s41598-019-48826-6 View Source
- [2] PeptideDB. BMSpep-57 Product Database Entry. Accessed 2026. View Source
